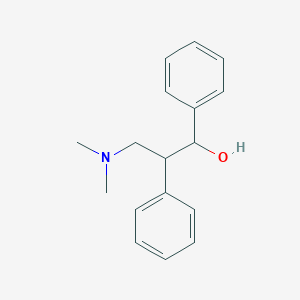

3-(Dimethylamino)-1,2-diphenylpropan-1-ol

Description

Contextualization within the Field of Chiral Amino Alcohol Chemistry

Chiral amino alcohols are a cornerstone class of organic compounds, distinguished by the presence of both an amino group and a hydroxyl group attached to a chiral carbon framework. These molecules are of immense importance in asymmetric synthesis, where they serve as effective chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. acs.orgrsc.org The 1,2-amino alcohol motif is particularly prevalent and is found in a wide array of biologically active natural products and pharmaceuticals, including the antimalarial drug quinine (B1679958) and various polyhydroxylated alkaloids that act as potent enzyme inhibitors. diva-portal.org

The utility of chiral amino alcohols stems from their bifunctional nature. The nitrogen and oxygen atoms can coordinate to metal centers, forming stable chelate rings that create a rigid and well-defined chiral environment. This coordination geometry is crucial for inducing stereoselectivity in chemical transformations, allowing for the preferential formation of one enantiomer or diastereomer over another. msu.edu 3-(Dimethylamino)-1,2-diphenylpropan-1-ol, with its 1,2-amino alcohol backbone and bulky phenyl substituents, is structurally primed for such applications, making it a relevant subject of study within this field.

Historical Development and Initial Syntheses of the Compound and its Analogs

The synthesis of chiral amino alcohols has been a subject of extensive research, with strategies evolving from the derivatization of naturally occurring chiral pool materials like amino acids to the development of sophisticated asymmetric synthetic routes. diva-portal.org Early methods often relied on creating the amino alcohol functionality on a pre-existing carbon skeleton. diva-portal.org More advanced approaches focus on the simultaneous formation of new carbon-carbon bonds and the stereogenic centers in a single, efficient step. diva-portal.org

For this compound specifically, one documented synthetic pathway involves the chemical reduction of a precursor amide. The racemic erythro-diastereomer, (+/-)-erythro-3-Dimethylamino-1,2-diphenyl-propanol-(1), can be prepared from (2R,3R)-3-Hydroxy-N,N-dimethyl-2,3-diphenyl-propionamide. This transformation is typically achieved using a powerful reducing agent like lithium aluminium tetrahydride in an ethereal solvent.

| Step | Reagents and Conditions | Product |

| Reduction | Precursor: (2R,3R)-3-Hydroxy-N,N-dimethyl-2,3-diphenyl-propionamideReagent: Lithium aluminium tetrahydrideSolvent: Diethyl etherTemperature: -25 °CDuration: 1 hour | (+/-)-erythro-3-Dimethylamino-1,2-diphenylpropan-1-ol |

The synthesis of related phenylpropanolamine analogs has also been achieved through innovative multi-enzymatic cascades. For instance, all four stereoisomers of phenylpropanolamine can be synthesized from β-methylstyrene using a one-pot reaction combining a styrene (B11656) monooxygenase, stereocomplementary epoxide hydrolases, alcohol dehydrogenases, and ω-transaminases. nih.gov This biocatalytic approach highlights the modern trend towards highly selective and sustainable methods for producing chiral amino alcohols. nih.gov

Structural Significance and Stereochemical Promiscuity for Asymmetric Induction

The structure of this compound is defined by a three-carbon chain substituted with two phenyl rings, a hydroxyl group, and a dimethylamino group. The key to its stereochemical significance lies in the two adjacent chiral centers at the C1 and C2 positions, which bear the hydroxyl and a phenyl group, and the second phenyl group, respectively. This arrangement gives rise to two pairs of enantiomers, identified by the relative stereochemistry of the substituents as erythro and threo diastereomers.

Key Structural Features:

Two Chiral Centers (C1, C2): Allows for the existence of four distinct stereoisomers.

1,2-Amino Alcohol Moiety: The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group are positioned to act as a bidentate ligand, capable of chelating to metal atoms.

Phenyl Groups: These bulky substituents create a defined steric environment, which is essential for facial selectivity in asymmetric reactions.

The preferential formation of one stereoisomer over another in a chemical reaction is known as asymmetric induction. msu.edu Chiral amino alcohols like this compound are frequently employed as ligands to achieve this. When complexed with a metal reagent (e.g., an organozinc or organolithium compound), the ligand creates a chiral pocket around the metal center. An incoming substrate is then forced to approach from a less sterically hindered direction, leading to the selective formation of one enantiomeric product. For example, amino alcohols are widely used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands. mdpi.com The specific arrangement of the phenyl groups and the coordinating amino and hydroxyl functions in this compound makes it a strong candidate for creating a highly discriminating chiral environment for such transformations.

Overview of Key Research Trajectories and Academic Contributions

The primary research interest in compounds like this compound lies in their potential application as chiral ligands and building blocks in asymmetric synthesis. chemicalbook.com The functional groups present—a tertiary amine and a secondary alcohol—allow for its participation in a variety of chemical reactions and coordination modes.

Potential Research Applications:

Chiral Ligands in Asymmetric Catalysis: The most direct application is its use as a chiral ligand for metal-catalyzed reactions, such as alkyl additions to carbonyl compounds, reductions, and allylic oxidations. mdpi.com The effectiveness of the ligand would be determined by the level of enantiomeric excess (ee) it can induce in the product.

Chiral Building Blocks: Enantiomerically pure forms of the compound can serve as valuable starting materials or intermediates in the synthesis of more complex molecules, particularly pharmaceuticals. The amino alcohol substructure is a key component in many biologically active agents, including certain HIV protease inhibitors. mdpi.com

Organocatalysis: The amino and hydroxyl groups offer sites for hydrogen bonding, suggesting a potential role as a bifunctional organocatalyst. Simple primary β-amino alcohols have been shown to be efficient organocatalysts for asymmetric Michael additions. rsc.org

While specific, large-scale academic studies focusing solely on this compound are not widely documented in readily available literature, its structural similarity to well-studied and successful chiral amino alcohols places it firmly within this important research trajectory. Future academic contributions would likely involve the separation of its stereoisomers and the systematic evaluation of their performance as catalysts or auxiliaries in a range of asymmetric transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22563-98-0 |

|---|---|

Molecular Formula |

C17H21NO |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

3-(dimethylamino)-1,2-diphenylpropan-1-ol |

InChI |

InChI=1S/C17H21NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16-17,19H,13H2,1-2H3 |

InChI Key |

XEUOPBITPYQCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Dimethylamino 1,2 Diphenylpropan 1 Ol

Stereoselective Synthesis Strategies and Asymmetric Induction Pathways

The presence of stereocenters at the C1 and C2 positions necessitates synthetic approaches that can selectively form the desired stereoisomers (diastereomers and enantiomers). Key strategies involve the stereocontrolled reduction of a prochiral ketone or the use of chiral auxiliaries to direct bond formations.

A primary diastereoselective strategy involves the reduction of the β-amino ketone precursor, 3-(dimethylamino)-1,2-diphenylpropan-1-one. In this molecule, the stereocenter at C2 influences the stereochemical outcome of the reduction at the C1 carbonyl group. The choice of reducing agent and reaction conditions determines the facial selectivity of the hydride attack, leading to either the syn (erythro) or anti (threo) diastereomer.

The stereochemical outcome can often be predicted by established models of asymmetric induction. For instance, chelation-controlled reduction, typically favored by reagents like zinc borohydride (B1222165), involves the formation of a rigid five-membered cyclic intermediate with the carbonyl oxygen and the amino group. Hydride delivery then occurs from the less hindered face. Conversely, non-chelating reducing agents, such as sodium borohydride or lithium aluminium hydride, generally follow the Felkin-Anh model, where the hydride attacks from the face opposite the largest substituent at the adjacent stereocenter.

Table 1: Predicted Diastereoselectivity in the Reduction of 3-(Dimethylamino)-1,2-diphenylpropan-1-one

| Reducing Agent | Proposed Control Model | Predicted Major Diastereomer |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Felkin-Anh (Non-chelation) | anti (threo) |

| Lithium Aluminium Hydride (LiAlH₄) | Felkin-Anh (Non-chelation) | anti (threo) |

Another approach is the direct reduction of a precursor amide, such as 3-hydroxy-N,N-dimethyl-2,3-diphenyl-propionamide, using a strong reducing agent like lithium aluminium hydride. This method simultaneously reduces the amide to the corresponding amine, forming the target molecule. The stereochemistry of the final product is dictated by the stereochemistry of the starting amide precursor. lookchem.com

To synthesize enantiomerically pure 3-(Dimethylamino)-1,2-diphenylpropan-1-ol, enantioselective methods are employed. These typically involve either substrate control, using a chiral auxiliary, or reagent control, using a chiral catalyst.

Catalytic Asymmetric Reduction: A highly effective strategy is the asymmetric reduction of the prochiral ketone, 1,2-diphenyl-3-(dimethylamino)propan-1-one. This approach uses a stoichiometric reductant in the presence of a catalytic amount of a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst and borane (B79455) as the reductant, is a prominent example. wikipedia.org The catalyst forms a complex with the borane and the ketone, creating a rigid transition state that directs the hydride transfer to one enantiotopic face of the carbonyl group, yielding the alcohol with high enantioselectivity. organicreactions.org

Table 2: Catalytic Asymmetric Reduction of 1,2-Diphenyl-3-(dimethylamino)propan-1-one

| Catalytic System | Reductant | Expected Stereochemical Outcome |

|---|---|---|

| (S)-CBS Catalyst | Borane (BH₃) | (S)-alcohol |

| (R)-CBS Catalyst | Borane (BH₃) | (R)-alcohol |

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of the target compound, an auxiliary such as a chiral oxazolidinone (Evans auxiliary) can be used. researchgate.net The synthesis could begin by acylating the auxiliary with phenylacetic acid. Subsequent diastereoselective aldol (B89426) condensation with benzaldehyde (B42025) would establish the C2-C3 stereochemistry. The final carbon-carbon bond at C1 could be formed via a Grignard reaction, followed by reductive cleavage of the auxiliary to yield the chiral amino alcohol.

Another relevant auxiliary is pseudoephenamine, which is structurally similar to the target molecule's core. nih.gov Amides derived from pseudoephenamine undergo highly diastereoselective alkylation reactions, offering a potential route to construct the carbon backbone with the desired stereochemistry. nih.gov

Precursor Chemistry and Strategic Starting Material Design

The selection of starting materials is critical for an efficient synthesis. The retrosynthetic analysis of this compound points to several key precursors, primarily β-amino ketones or their equivalents.

The most direct precursor is 3-(dimethylamino)-1,2-diphenylpropan-1-one . Its synthesis can be approached in several ways:

Alkylation of an Enolate: Deoxybenzoin (1,2-diphenylethanone) can be deprotonated to form an enolate, which is then reacted with an electrophilic aminating agent, such as an N,N-dimethylamino-methylene iminium salt (Eschenmoser's salt), to introduce the aminomethyl group at the C3 position.

Mannich-type Reaction: Although a classical Mannich reaction with deoxybenzoin, formaldehyde, and dimethylamine (B145610) is challenging due to competing self-condensation, modified conditions or pre-formed reagents can be employed.

Another strategic precursor is the amide 3-hydroxy-N,N-dimethyl-2,3-diphenyl-propionamide . This precursor already contains the required carbon skeleton and all necessary heteroatoms. It can be synthesized from 2,3-diphenyl-3-hydroxypropanoic acid, which in turn can be prepared via stereoselective aldol-type reactions.

Table 3: Strategic Precursors and Starting Materials

| Precursor | Key Starting Materials | Synthetic Strategy | Advantages |

|---|---|---|---|

| 3-(Dimethylamino)-1,2-diphenylpropan-1-one | Deoxybenzoin, Eschenmoser's salt | Enolate amination | Convergent, allows for late-stage introduction of the amino group. |

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and side product formation. For the key reduction step, several variables must be considered.

Reaction Optimization:

Temperature: Low temperatures (e.g., -78 °C to 0 °C) are often required for stereoselective reductions to enhance the energy difference between competing diastereomeric transition states.

Solvent: The choice of solvent (e.g., THF, diethyl ether, methanol) can influence the solubility of reagents and the chelation control, thereby affecting stereoselectivity.

Stoichiometry: The molar ratio of the reducing agent to the substrate must be carefully controlled to ensure complete conversion without causing over-reduction or other side reactions.

Addition Rate: Slow, dropwise addition of the reducing agent can help control the reaction exotherm and improve selectivity.

Isolation and Purification: A typical isolation procedure for this compound from a reduction reaction involves several steps. googleapis.comgoogle.com First, the reaction is quenched by the slow addition of water or an aqueous acid or base solution to destroy excess hydride reagent. The resulting mixture is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is separated, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate. googleapis.com

After solvent removal under reduced pressure, the crude product is purified. Common purification techniques include:

Crystallization: The free base or its salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or toluene/hexane. google.com

Salt Formation: Conversion of the tertiary amine to a hydrochloride or other salt can facilitate crystallization and purification. This is often achieved by treating a solution of the free base in a solvent like ether with gaseous HCl or an ethereal HCl solution. googleapis.com

Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired product from impurities, although this may be less practical on a large scale.

Table 4: Key Parameters for Optimization and Isolation

| Process Stage | Parameter/Technique | Purpose |

|---|---|---|

| Reaction | Temperature | Control stereoselectivity and reaction rate |

| Solvent | Affect solubility and chelation | |

| Reagent Stoichiometry | Ensure complete reaction, avoid side products | |

| Workup | Quenching | Safely neutralize excess reactive reagents |

| Liquid-Liquid Extraction | Separate product from aqueous phase and salts | |

| Purification | Recrystallization | High purity for crystalline solids |

| Salt Formation | Aid in purification and handling |

Exploration of Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Alternative Reagents and Catalysis:

Catalytic Hydrogenation: Replacing stoichiometric metal hydride reagents like LiAlH₄ with catalytic transfer hydrogenation or direct hydrogenation is a key green strategy. organicreactions.org These methods use safer, more abundant reductants like formic acid, isopropanol, or molecular hydrogen and produce less waste. rsc.org

Biocatalysis: The use of enzymes, such as engineered ketoreductases, for the asymmetric reduction of the β-amino ketone precursor offers a highly selective and environmentally benign alternative that operates under mild aqueous conditions. rsc.org

Greener Solvents and Conditions:

Solvent Selection: Replacing hazardous organic solvents like diethyl ether or chlorinated solvents with greener alternatives such as ethanol, 2-propanol, or even water can significantly improve the environmental profile of the synthesis. researchgate.net

Energy Efficiency: Designing synthetic routes that can be performed at or near ambient temperature, potentially using highly active catalysts or photocatalysis, reduces energy consumption. patsnap.com

Atom Economy: Synthetic strategies like "hydrogen borrowing" or "hydrogen auto-transfer" are highly atom-economical. rsc.org A potential route could involve the reaction of 1,2-diphenylethanol (B1347050) with dimethylamine, catalyzed by a transition metal complex. In this process, the alcohol is temporarily oxidized to a ketone, which forms an imine with the amine and is then reduced in situ, with water being the only byproduct. rsc.org

Table 5: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach (LiAlH₄ Reduction) | Green Approach (Catalytic Transfer Hydrogenation) |

|---|---|---|

| Reductant | Lithium Aluminium Hydride (pyrophoric) | Isopropanol or Formic Acid (less hazardous) |

| Solvent | Anhydrous Ether or THF | Ethanol or Isopropanol |

| Byproducts | Metal salt waste | Acetone or CO₂, Triethylammonium formate |

| Atom Economy | Low | High |

| Safety | High (pyrophoric reagent, quenching) | Moderate |

| Catalyst | None (stoichiometric) | Transition metal complex (catalytic) |

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Stereochemical Investigations and Control of 3 Dimethylamino 1,2 Diphenylpropan 1 Ol

Enantiomeric and Diastereomeric Forms: Characterization and Separation Techniques

The presence of two chiral centers in 3-(Dimethylamino)-1,2-diphenylpropan-1-ol gives rise to two diastereomeric pairs of enantiomers: the erythro and threo forms. The erythro isomers have the phenyl groups on the same side in a Fischer projection, while in the threo isomers, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers, denoted as (+)/(-) or (R)/(S) for each chiral center.

The characterization and separation of these stereoisomers are fundamental challenges in the study of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are invaluable for distinguishing between the diastereomers. For instance, in related 1,2-disubstituted-1-arylpropanes, the chemical shift of the methyl protons in the ¹H NMR spectrum can be indicative of the relative stereochemistry, with the erythro isomer's methyl signal often appearing at a lower field compared to the threo isomer. researchgate.net The vicinal coupling constant (J-value) between the protons on the chiral carbons can also provide conformational information, although it is not always a definitive criterion for assigning erythro or threo configuration in this class of compounds. researchgate.net

Separation of the diastereomers can often be achieved by standard chromatographic techniques like column chromatography on silica (B1680970) gel, as the diastereomers have different physical properties. Once the diastereomers are separated, the resolution of the enantiomers within each pair requires chiral separation methods. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. nih.gov Alternatively, derivatization with a chiral agent to form diastereomeric derivatives that can be separated by conventional chromatography is a common strategy. nih.gov

Table 1: Stereoisomers of this compound

| Stereoisomer | Relative Configuration | Enantiomeric Relationship |

| (+)-erythro | erythro | Enantiomer of (-)-erythro |

| (-)-erythro | erythro | Enantiomer of (+)-erythro |

| (+)-threo | threo | Enantiomer of (-)-threo |

| (-)-threo | threo | Enantiomer of (+)-threo |

Chiral Resolution Methodologies Applied to the Compound

The resolution of racemic mixtures of this compound into its pure enantiomers is a crucial step for stereochemical studies and for the development of stereochemically pure active pharmaceutical ingredients. The most common and industrially viable method for resolving amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent.

For basic compounds like this compound, chiral acids are employed as resolving agents. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), are frequently used for this purpose. nih.govnih.gov The process involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a mixture of two diastereomeric salts, which, due to their different physical properties (e.g., solubility), can be separated by fractional crystallization.

Once a diastereomeric salt is isolated, the pure enantiomer of the amino alcohol can be liberated by treatment with a base to neutralize the chiral acid. The choice of solvent and the stoichiometry of the resolving agent are critical parameters that influence the efficiency of the resolution. nih.gov

Table 2: Common Chiral Resolving Agents for Amino Alcohols

| Resolving Agent | Type | Typical Application |

| L-(+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with basic compounds. scispace.com |

| D-(-)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with basic compounds. |

| O,O'-Dibenzoyl-D-tartaric acid | Chiral Acid | Resolution of racemic bases. psu.edu |

| O,O'-Di-p-toluoyl-L-tartaric acid | Chiral Acid | Resolution of racemic bases. nih.gov |

| (R)-(-)-Mandelic Acid | Chiral Acid | Resolution of amines and amino alcohols. |

| (S)-(+)-Camphorsulfonic Acid | Chiral Acid | Resolution of basic compounds. |

Absolute Configuration Determination Through Spectroscopic and Diffraction Techniques

Determining the absolute configuration of the stereocenters in this compound is essential for unambiguously identifying each stereoisomer. The absolute stereochemistry of a closely related compound, Darvon alcohol, has been established as (2S, 3R). This provides a valuable reference for assigning the configuration of the title compound's stereoisomers.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. For chiral molecules, if a heavy atom is present, anomalous dispersion effects can be used to determine the absolute stereochemistry.

Spectroscopic methods, particularly NMR spectroscopy in conjunction with chiral derivatizing agents, can also be used to assign absolute configuration. By forming a derivative with a chiral reagent of known absolute stereochemistry, the resulting diastereomers will exhibit distinct NMR spectra. Analysis of the differences in chemical shifts (e.g., the Mosher's method using α-methoxy-α-trifluoromethylphenylacetic acid) can allow for the assignment of the absolute configuration of the original alcohol.

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. Enantiomers exhibit mirror-image CD spectra, and by comparing the experimental spectrum to that of a reference compound with a known absolute configuration, the stereochemistry can often be determined.

Stereochemical Stability and Interconversion Dynamics Studies

The stereochemical stability of the chiral centers in this compound is a key consideration, particularly under various reaction and storage conditions. The C-1 and C-2 stereocenters are generally stable; however, under certain conditions, such as in the presence of strong bases or at elevated temperatures, epimerization (the inversion of one of several stereocenters) can potentially occur.

For instance, in the synthesis of related compounds, the potential for epimerization at the benzylic position (C-1) is a known issue, especially in the presence of basic reagents. Studies on related phenylpropanolamines have shown that the stereochemical integrity is generally maintained under neutral and mildly acidic or basic conditions. However, more drastic conditions could lead to a loss of stereochemical purity through reversible reactions that involve the formation of a planar intermediate, such as an enolate or an imine, which can then be protonated from either face to yield a mixture of diastereomers.

The investigation of interconversion dynamics often involves subjecting a pure stereoisomer to specific conditions (e.g., heat, acid, or base) and monitoring the formation of other stereoisomers over time using techniques like chiral HPLC or NMR spectroscopy. These studies are crucial for defining the operational limits for handling and processing the enantiomerically pure forms of the compound.

Applications of 3 Dimethylamino 1,2 Diphenylpropan 1 Ol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Role in Asymmetric Hydrogenation and Transfer Hydrogenation Reactions

Chiral β-amino alcohols are highly effective ligands in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, yielding valuable chiral secondary alcohols and amines. These reactions are of great industrial importance for the synthesis of pharmaceuticals and fine chemicals.

In these transformations, the β-amino alcohol typically coordinates to a transition metal center, such as ruthenium, rhodium, or iridium. ecnu.edu.cnliv.ac.uk The ligand's chirality dictates the facial selectivity of hydride delivery to the substrate. The Noyori-type catalysts, which feature a ruthenium center, a chiral diamine or amino alcohol ligand, and an arene ligand, are particularly renowned for their high efficiency and enantioselectivity in these reactions. liv.ac.uk

The general mechanism involves the formation of a metal-hydride species, which is the active reducing agent. The substrate coordinates to the metal center, and the chiral ligand environment directs the insertion of the carbonyl or imine group, leading to the preferential formation of one enantiomer of the product. In transfer hydrogenation, a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used instead of molecular hydrogen. liv.ac.uk

The effectiveness of various chiral β-amino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone is illustrated in the table below.

| Catalyst System (Metal/Ligand) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ru/(1S,2R)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | >95 | 82 |

| Rh/(1S,2R)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | 80 | 87 |

| Ir/(1S,2R)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | >95 | 75 |

Data is representative of typical results found in the literature for this class of reaction and may not represent the specific compound in the title. mdpi.com

Utility in Asymmetric Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral β-amino alcohols and their derivatives have proven to be versatile ligands and auxiliaries in a variety of asymmetric C-C bond-forming reactions.

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. Chiral β-amino alcohols can be employed as chiral auxiliaries, covalently attached to the enolate precursor, to direct the facial selectivity of the reaction. For instance, Evans' chiral oxazolidinone auxiliaries, which are derived from amino alcohols, are widely used for this purpose.

Alternatively, chiral β-amino alcohols can act as organocatalysts. Proline and its derivatives, which are cyclic β-amino acids, are well-known to catalyze direct asymmetric aldol reactions. nih.govwikipedia.org Non-proline-based β-amino alcohols have also been shown to be effective catalysts, particularly in aqueous micellar media. nih.gov These catalysts typically function by forming a chiral enamine intermediate with the ketone donor, which then reacts with the aldehyde acceptor.

The following table presents representative results for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by different chiral β-amino alcohols.

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| (S)-2-Phenylglycinol | Water/Triton X-100 | 93 | 95:5 | 89 (syn) |

| (1R,2S)-Norephedrine | Water/Triton X-100 | 85 | 90:10 | 85 (anti) |

| L-Prolinamide derivative | DMSO | 95 | >99:1 | >99 (anti) |

Data is representative of typical results found in the literature for this class of reaction and may not represent the specific compound in the title. nih.govpnas.org

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental method for the formation of 1,5-dicarbonyl compounds and related structures. Chiral β-amino alcohols have been successfully employed as ligands for metal-catalyzed asymmetric Michael additions and as organocatalysts.

In metal-catalyzed variants, a complex of a transition metal (often copper) with a chiral β-amino alcohol ligand catalyzes the addition of a nucleophile, such as a malonate or a β-ketoester, to an α,β-unsaturated compound. The chiral ligand controls the stereochemical outcome of the addition. nih.gov

As organocatalysts, β-amino alcohols can activate the nucleophile through hydrogen bonding and the electrophile through the formation of a chiral iminium ion or by activating the nucleophile through enamine formation. rsc.orgrsc.org This dual activation mode is crucial for achieving high enantioselectivity.

Representative results for the organocatalyzed asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene are shown below.

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Phenylalaninol | Toluene | 85 | 92 |

| (1S,2R)-2-Amino-1,2-diphenylethanol | THF | 90 | 88 |

| Simple primary β-amino alcohol | Toluene | >95 | >99 |

Data is representative of typical results found in the literature for this class of reaction and may not represent the specific compound in the title. rsc.orgwindows.net

Asymmetric Alkylation and Arylation Reactions

The enantioselective alkylation and arylation of carbonyl compounds are essential transformations for the synthesis of chiral building blocks. Chiral β-amino alcohols are widely used as catalysts for the addition of organozinc reagents to aldehydes. stackexchange.comwikipedia.org In these reactions, the β-amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, and the chiral environment directs the transfer of an alkyl group from another molecule of the organozinc reagent to one face of the aldehyde.

Similarly, in asymmetric arylation reactions, chiral β-amino alcohol ligands can be used with various transition metals to catalyze the addition of arylboronic acids or other arylating agents to electrophiles.

The table below summarizes the results for the enantioselective ethylation of benzaldehyde (B42025) with diethylzinc (B1219324) using different chiral β-amino alcohol catalysts.

| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 0 | 95 | 98 |

| (1R,2S)-N-Pyrrolidinylnorephedrine | 0 | 92 | 95 |

| (S,S)-1,2-Diphenylethan-1,2-diol | 25 | 88 | 78 |

Data is representative of typical results found in the literature for this class of reaction and may not represent the specific compound in the title. wikipedia.orgcapes.gov.br

Application in Other Asymmetric Transformations

The utility of chiral β-amino alcohols extends beyond the aforementioned reactions. They have been successfully applied as ligands or catalysts in a range of other asymmetric transformations, including:

Asymmetric Reductions: Chiral oxazaborolidine catalysts, derived from β-amino alcohols, are highly effective for the asymmetric reduction of prochiral ketones with borane (B79455) reagents (Corey-Bakshi-Shibata reduction). nih.gov

Asymmetric Cycloadditions: Chiral β-amino alcohol-derived ligands can be used in Diels-Alder and other cycloaddition reactions to control the stereochemistry of the cyclic products. researchgate.net

Asymmetric Oxidations: While less common, chiral β-amino alcohol ligands have been explored in certain asymmetric oxidation reactions, such as the epoxidation of α,β-unsaturated ketones.

Asymmetric Amination: Recent advances have shown that chiral β-amino alcohols can be synthesized via enantioselective radical C-H amination, a process that itself can be catalyzed by systems employing chiral ligands. nih.gov

Ligand Design Principles and Structure-Activity Relationship (SAR) Studies in Asymmetric Catalysis

The efficacy of a chiral β-amino alcohol ligand in a given asymmetric transformation is highly dependent on its structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the ligand's backbone and substituents influence the catalyst's activity and enantioselectivity.

Key structural features that are often varied and studied include:

The substituents on the carbon atoms bearing the hydroxyl and amino groups: Bulky substituents, such as phenyl groups in 1,2-diphenylethanol (B1347050) derivatives, can create a more defined and sterically demanding chiral pocket, often leading to higher enantioselectivity.

The nature of the amino group: The substitution on the nitrogen atom (primary, secondary, or tertiary amine) can influence the ligand's coordination to the metal center and its basicity, which can be critical in organocatalysis.

The relative stereochemistry of the hydroxyl and amino groups: The syn or anti relationship between these two groups determines the geometry of the chelate ring formed upon coordination to a metal, which in turn affects the orientation of the substrate in the transition state.

Conformational rigidity: Ligands with more rigid backbones, such as those incorporating cyclic structures (e.g., amino indanols), often exhibit higher enantioselectivities because they reduce the number of possible transition states. mdpi.com

For example, in the asymmetric transfer hydrogenation of ketones, it has been observed that ligands with a rigid framework, like (1S,2R)-1-amino-2-indanol, can lead to high enantiomeric excesses. mdpi.com In organocatalyzed Michael additions, the presence of a primary amino group and a phenyl group alpha to the hydroxyl group has been shown to be beneficial for achieving high stereoselectivity. windows.net These SAR insights are crucial for the rational design of new and more effective chiral ligands for specific asymmetric transformations.

Catalyst Recycling and Immobilization Strategies for Sustainable Processes

The sustainability and economic viability of asymmetric catalysis are significantly enhanced by the ability to recycle and reuse the chiral catalyst. For processes employing 3-(Dimethylamino)-1,2-diphenylpropan-1-ol as a chiral ligand or auxiliary, various strategies have been explored to facilitate catalyst recovery and minimize loss of the valuable chiral material. These strategies primarily focus on the immobilization of the catalyst onto a solid support, which allows for easy separation from the reaction mixture.

The primary methods for catalyst immobilization involve anchoring the chiral ligand or the active metal complex onto an insoluble support. This heterogenization of a homogeneous catalyst combines the high selectivity and activity of the molecular catalyst with the practical advantages of a solid catalyst, including simplified product purification and the potential for continuous flow processes.

Commonly employed supports include inorganic materials such as silica (B1680970) and magnetic nanoparticles, as well as organic polymers. The choice of support material and the method of immobilization are crucial as they can influence the catalyst's activity, selectivity, and stability.

Immobilization on Magnetic Nanoparticles:

A particularly attractive approach for catalyst recovery is the use of magnetic nanoparticles (MNPs) as a support. Chiral catalysts immobilized on MNPs can be readily separated from the reaction mixture using an external magnetic field, eliminating the need for filtration or centrifugation. This method is highly efficient and can significantly reduce catalyst loss during recovery.

Research in this area has demonstrated that chiral ligands can be tethered to silica-coated magnetic nanoparticles. The silica shell provides a stable platform for covalent attachment of the ligand, preventing its leaching into the reaction medium. The magnetic core, typically iron oxide (Fe₃O₄), allows for the facile magnetic separation of the catalyst.

| Support Material | Immobilization Strategy | Catalyst Recovery Method | Key Advantages |

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Covalent attachment of the chiral ligand to the silica shell. | Magnetic decantation. | Simple and efficient recovery, minimal catalyst loss, potential for high recyclability. |

| Polymer Supports (e.g., Polystyrene) | Incorporation of the chiral ligand into the polymer backbone or grafting onto the polymer surface. | Filtration or centrifugation. | High catalyst loading capacity, tunable properties of the polymer support. |

| Silica Gel | Covalent bonding of the chiral ligand to the silica surface via a linker. | Filtration. | Good mechanical and thermal stability, well-defined pore structure. |

Catalyst Leaching and Reusability:

A critical aspect of immobilized catalysts is the stability of the linkage between the support and the catalytically active species. Leaching of the catalyst or the chiral ligand into the reaction solution can lead to product contamination and a decrease in catalyst activity over successive cycles. Therefore, leaching studies are essential to validate the robustness of the immobilization.

Studies on related immobilized chiral catalysts have shown that with appropriate linkers and immobilization techniques, leaching can be minimized. The reusability of the catalyst is a key metric for assessing the practicality of the immobilization strategy. For instance, MNP-supported catalysts have been reported to be reused for multiple cycles without a significant drop in enantioselectivity or yield.

Detailed Research Findings on Catalyst Recycling:

While specific data on the recycling of catalysts derived directly from this compound is limited in publicly accessible literature, extensive research on analogous chiral amino alcohol-based catalysts provides valuable insights. For example, catalysts immobilized on porous organic polymers have demonstrated the ability to be recycled multiple times. After each reaction cycle, the catalyst is typically recovered by filtration, washed with a suitable solvent to remove any adsorbed products or byproducts, and then dried before being used in a subsequent run. The consistent performance of these catalysts over several cycles underscores the effectiveness of the immobilization strategy in preserving the catalyst's integrity and activity.

In a representative study on a polymer-supported chiral catalyst, the catalyst was recycled over nine times with only a minor decrease in activity, which was attributed to the physical loss of the catalyst during the recovery process rather than deactivation. Such findings highlight the potential for developing highly robust and recyclable catalytic systems based on this compound for sustainable chemical synthesis.

Mechanistic Investigations of Reactions Involving 3 Dimethylamino 1,2 Diphenylpropan 1 Ol

Transition State Analysis in Catalytic Cycles via Computational and Experimental Methods

Detailed computational and experimental studies on the transition state analysis in catalytic cycles involving 3-(Dimethylamino)-1,2-diphenylpropan-1-ol are not extensively documented in publicly available scientific literature. General mechanistic principles for reactions catalyzed by amino alcohols suggest that the nitrogen and oxygen atoms can coordinate to a metal center or substrate, influencing the stereochemistry and energy of the transition state. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states, calculating their geometries, and determining activation energies. However, specific computational models and experimental validation for catalytic cycles directly employing this compound are not readily found.

Kinetic Studies and Reaction Rate Determination

Kinetic data, including reaction rates, rate constants, and reaction orders with respect to reactants, catalysts, and other species, are fundamental to understanding reaction mechanisms. At present, there is a lack of published kinetic studies specifically focused on reactions where this compound acts as a catalyst or a key reactant. Such studies would be crucial for establishing the rate-determining step and for constructing a detailed energy profile of the reaction pathway.

Spectroscopic Investigation of Reaction Intermediates and Active Species

The identification and characterization of reaction intermediates and active catalytic species are vital for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used for this purpose. In-situ monitoring of reactions can provide real-time information on the formation and decay of transient species. However, the scientific literature does not currently contain specific spectroscopic data identifying or characterizing reaction intermediates or active species in reactions involving this compound.

Deuterium (B1214612) Labeling Studies for Reaction Pathway Elucidation

Deuterium labeling is a powerful technique for tracing the path of hydrogen atoms throughout a chemical reaction, thereby providing insight into bond-breaking and bond-forming steps. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can help to determine whether a C-H bond is broken in the rate-determining step. There are currently no available reports of deuterium labeling studies or KIE measurements for reactions involving this compound to elucidate specific reaction pathways.

Derivatization, Functionalization, and Scaffold Exploration of 3 Dimethylamino 1,2 Diphenylpropan 1 Ol

Synthesis of Novel Derivatives and Analogues for Ligand Optimization and Enhanced Catalytic Performance

The synthesis of novel derivatives and analogues of 3-(dimethylamino)-1,2-diphenylpropan-1-ol is a key strategy for optimizing its performance as a ligand in asymmetric catalysis. By systematically modifying its structure, it is possible to fine-tune the steric and electronic environment around a metal center, thereby enhancing enantioselectivity and catalytic activity.

One common approach involves the modification of the amino group. While the parent compound possesses a dimethylamino group, the synthesis of analogues with different N-substituents can significantly impact catalytic outcomes. For instance, replacing the methyl groups with bulkier alkyl or aryl groups can increase steric hindrance, which can be beneficial in controlling the approach of substrates to the catalytic center.

Another avenue for derivatization is the modification of the phenyl rings. The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings can alter the electronic properties of the ligand. These modifications can influence the Lewis acidity of the metal center to which the ligand is coordinated, thereby affecting the catalytic activity.

Furthermore, the hydroxyl group can be derivatized to create a library of analogues. For example, conversion of the alcohol to an ether or an ester can modulate the ligand's coordination properties and solubility. The development of such derivatives is crucial for creating a diverse set of ligands that can be screened for optimal performance in a variety of catalytic transformations, such as the enantioselective addition of organozinc reagents to aldehydes.

A study on new chiral amino alcohol ligands for the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes has demonstrated the effectiveness of structural optimization. By modifying the substituents on the amino alcohol backbone, ligands with excellent catalytic activity and enantioselectivity were developed rsc.org. These findings underscore the potential of applying similar derivatization strategies to this compound to unlock its full catalytic potential.

| Derivative Type | Modification Strategy | Potential Impact on Catalysis | Reference Compound Example |

| N-Substituted Analogues | Replacement of dimethylamino group with other alkyl or aryl groups. | Tuning of steric hindrance and electronic properties. | (1S,2S)-2-(methylamino)-1,2-diphenylethanol |

| Aryl-Substituted Analogues | Introduction of substituents on the phenyl rings. | Alteration of ligand electronics and metal center reactivity. | Derivatives of 1,3-diaryl propenone |

| O-Substituted Analogues | Conversion of the hydroxyl group to ethers or esters. | Modification of coordination properties and solubility. | O-acylated or O-alkylated amino alcohols |

Chemical Modifications for Tunable Electronic and Steric Properties

The ability to fine-tune the electronic and steric properties of this compound through chemical modifications is central to its application in catalysis and materials science. These modifications allow for the rational design of molecules with specific desired characteristics.

Electronic properties can be systematically adjusted by introducing substituents with varying electronic effects onto the phenyl rings. For example, the installation of electron-withdrawing groups, such as nitro or trifluoromethyl groups, would decrease the electron density on the aromatic rings and, by extension, on the coordinating atoms. Conversely, the introduction of electron-donating groups, like methoxy (B1213986) or alkyl groups, would have the opposite effect. This modulation of electronic character is critical for optimizing the ligand-metal interactions in catalytic applications.

Steric properties can be manipulated by introducing bulky groups at different positions of the molecule. For instance, the ortho-positions of the phenyl rings can be substituted with sterically demanding groups like tert-butyl or trimethylsilyl (B98337) to create a more crowded chiral pocket around the active site of a catalyst. This can enhance enantioselectivity by forcing a more ordered transition state. Similarly, modifying the N-substituents from methyl to larger alkyl or cycloalkyl groups can significantly alter the steric environment.

The interplay between electronic and steric effects is often complex, and a systematic study involving a library of derivatives is typically required to identify the optimal combination for a specific application. High-throughput screening methods can be employed to rapidly evaluate the performance of these modified ligands in catalytic reactions.

| Modification Type | Examples of Reagents/Substituents | Effect on Properties |

| Electronic Modification (Aryl Rings) | -NO₂, -CF₃, -Cl, -Br | Electron-withdrawing, decreases electron density. |

| -OCH₃, -CH₃, -N(CH₃)₂ | Electron-donating, increases electron density. | |

| Steric Modification (Aryl Rings) | -C(CH₃)₃, -Si(CH₃)₃ | Increased steric bulk around the chiral center. |

| Steric Modification (Amino Group) | Isopropyl, cyclohexyl, benzyl (B1604629) groups | Increased steric hindrance near the nitrogen atom. |

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

The enantiomerically pure forms of this compound represent valuable chiral building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. The presence of multiple functional groups that can be selectively manipulated makes this compound a versatile starting material.

The chiral 1,2-amino alcohol motif is a privileged structure found in many biologically active compounds. Therefore, this compound can serve as a scaffold to construct molecules with potential therapeutic applications. For instance, the amino and hydroxyl groups can be used as handles for further chemical transformations, such as the formation of amides, esters, or heterocyclic rings.

One potential application is in the synthesis of chiral auxiliaries. The hydroxyl group could be used to attach the molecule to a substrate, and the chiral environment provided by the rest of the molecule could direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and potentially recycled.

Furthermore, the vicinal amino and hydroxyl groups are ideal precursors for the synthesis of chiral oxazolines, which are important ligands in asymmetric catalysis. The synthesis of chiral β-amino alcohols is a significant area of research, with various methods being developed to access these valuable compounds. The chromium-catalyzed asymmetric cross-coupling of aldehydes and imines is one such innovative approach that provides access to β-amino alcohols with adjacent chiral centers westlake.edu.cn.

The synthesis of complex molecules often requires multi-step sequences, and the use of chiral building blocks like this compound can significantly simplify the process by introducing chirality at an early stage.

| Application as Chiral Building Block | Synthetic Transformation | Resulting Molecular Scaffold |

| Synthesis of Chiral Ligands | Cyclization with appropriate reagents | Chiral oxazolines, diamines |

| Synthesis of Bioactive Molecules | Derivatization of amino and hydroxyl groups | Peptidomimetics, alkaloids |

| Asymmetric Synthesis | Use as a chiral auxiliary | Enantiomerically enriched products |

Development of Polymer-Supported and Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical utility, as it facilitates catalyst separation and recycling. This compound is a prime candidate for incorporation into polymer-supported and heterogeneous catalytic systems.

One common approach is to anchor the amino alcohol to a pre-functionalized polymer resin, such as polystyrene. The hydroxyl group can be used as a point of attachment to the polymer backbone through an ether or ester linkage. Alternatively, if a derivative with a suitable functional group on one of the phenyl rings is synthesized, this can be used for covalent attachment. The resulting polymer-supported ligand can then be complexed with a metal to generate a heterogeneous catalyst. Studies have shown that chiral amino alcohol ligands anchored to polystyrene resins exhibit high catalytic activity nih.gov.

Another strategy is to incorporate the amino alcohol into the polymer structure during the polymerization process. This can be achieved by first synthesizing a monomeric version of the ligand containing a polymerizable group, such as a vinyl group. Copolymerization of this functionalized monomer with a suitable cross-linker can then yield a robust and catalytically active polymer.

The performance of these heterogeneous catalysts can be influenced by several factors, including the nature of the polymer support, the length and flexibility of the linker used to attach the ligand, and the loading of the catalytic sites. Optimization of these parameters is essential for achieving high activity, selectivity, and stability. The development of such systems is an active area of research, with a focus on creating highly efficient and recyclable catalysts for sustainable chemical processes. For example, amino-alcohol functionalized porous polymers have been developed for applications such as heavy metal adsorption, demonstrating the versatility of these materials rsc.org.

| Immobilization Strategy | Polymer Support Example | Advantages |

| Covalent attachment to pre-formed polymer | Chloromethylated polystyrene | Straightforward synthesis, well-defined attachment site. |

| Copolymerization of a functionalized monomer | Styrene-divinylbenzene copolymer | High ligand loading, robust catalyst structure. |

| Adsorption or encapsulation | Mesoporous silica (B1680970) | Simple preparation, potential for high surface area. |

Theoretical and Computational Chemistry Studies of 3 Dimethylamino 1,2 Diphenylpropan 1 Ol Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a chiral amino alcohol like 3-(Dimethylamino)-1,2-diphenylpropan-1-ol, DFT calculations can provide fundamental insights into its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which various molecular properties can be derived.

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors or Lewis basic sites, while the hydroxyl proton would exhibit a positive potential, making it a hydrogen bond donor. These calculations are crucial for understanding how the molecule will interact with other reagents, substrates, or metal centers in a catalytic system. mdpi.commdpi.com Natural Bond Orbital (NBO) analysis can also be performed to quantify charge distribution and study intramolecular interactions, such as hydrogen bonding, which can influence the molecule's preferred conformation and reactivity. nih.gov

Illustrative Data Table: The following table represents the type of data that would be generated from DFT calculations for a molecule like this compound. The values are hypothetical and for demonstration purposes only.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| NBO Charge on Oxygen | -0.75 e | Quantifies the negative charge on the oxygen atom |

| NBO Charge on Nitrogen | -0.52 e | Quantifies the negative charge on the nitrogen atom |

Molecular Dynamics Simulations of Compound-Substrate and Compound-Catalyst Interactions

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the dynamic interactions between a chiral ligand, such as this compound, and a substrate or a metal catalyst. nih.govrsc.org Unlike static DFT calculations, MD simulations can capture the conformational flexibility of molecules and the role of the solvent, offering a more realistic picture of interactions in a chemical system.

In the context of catalysis, MD simulations can be used to model the binding process of this compound to a metal center. These simulations can reveal the preferred binding modes, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. unibas.ch By calculating the binding free energy, researchers can quantitatively assess the affinity of the ligand for the catalyst. nottingham.ac.uk

Similarly, MD simulations can elucidate the interactions between the chiral catalyst complex and a substrate. By observing the trajectories of the molecules, one can identify the crucial interactions that are responsible for the transfer of chirality during a reaction. For instance, simulations can show how the phenyl groups and the dimethylamino group of the ligand create a specific chiral pocket that forces the substrate to approach in a particular orientation, leading to the formation of one enantiomer over the other. nih.gov

Illustrative Data Table: This table shows hypothetical interaction energies between a chiral ligand and a substrate, as might be calculated from MD simulations. The data is for illustrative purposes.

| Interaction Type | Ligand Atom(s) | Substrate Atom(s) | Average Interaction Energy (kcal/mol) |

| Hydrogen Bond | Hydroxyl Oxygen | Carbonyl Oxygen | -4.5 |

| π-π Stacking | Phenyl Ring 1 | Aromatic Ring | -2.8 |

| Steric Repulsion | Dimethylamino Group | Bulky Substituent | +1.5 |

| van der Waals | Propanol Backbone | Alkyl Chain | -2.1 |

Prediction of Reactivity and Selectivity in Asymmetric Transformations

A primary goal of computational chemistry in asymmetric catalysis is to predict the stereochemical outcome of a reaction. nih.govrsc.org This is typically achieved by calculating the energy profiles of the reaction pathways leading to the different stereoisomers. The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the (R) and (S) products.

Using DFT, researchers can model the geometries and energies of the transition states for the stereodetermining step of a reaction catalyzed by a complex of this compound. nih.gov Identifying the lowest energy transition state for each pathway allows for the prediction of the major enantiomer formed. These calculations can rationalize experimentally observed selectivities and guide the modification of the catalyst to improve its performance. rsc.org

For complex systems, a combination of MD and DFT is often employed. MD simulations can sample the vast conformational space of the transition state structures, and then DFT can be used to calculate the energies of the most relevant conformations more accurately. nih.govrsc.org This multi-level approach is crucial for obtaining reliable predictions, as even small energy differences can lead to large variations in enantiomeric excess. nih.gov

Illustrative Data Table: The following table provides a hypothetical comparison of transition state energies for an asymmetric reaction, illustrating how computational methods can predict enantioselectivity. The data is not real.

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product | Predicted Enantiomeric Excess (ee) |

| TS-(R) | 18.2 | (S)-Product | 95% |

| TS-(S) | 20.1 | ||

| ΔΔG‡ (TS-S - TS-R) | 1.9 |

In Silico Screening and Rational Design Principles for Novel Chiral Catalysts

Computational chemistry is a key tool for the rational design and discovery of new chiral catalysts. riken.jp Instead of relying solely on trial-and-error synthesis, researchers can use in silico screening to evaluate large virtual libraries of potential catalysts before committing to laboratory work. nih.govrsc.org

Starting with the scaffold of this compound, a virtual library of derivatives could be generated by systematically modifying its substituents. For example, the phenyl groups could be replaced with other aromatic or aliphatic groups, and the dimethylamino group could be altered to other amine functionalities. High-throughput computational methods, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on computational or experimental data, can then be used to predict the potential performance (e.g., enantioselectivity) of each catalyst in the library. riken.jparxiv.orgresearchgate.net

The design principles derived from these screenings are invaluable. For instance, computational studies might reveal that increasing the steric bulk on one of the phenyl groups enhances enantioselectivity by creating a more defined chiral pocket. This insight provides a clear direction for synthetic chemists to create more effective catalysts. This data-driven approach accelerates the catalyst development cycle, saving significant time and resources. riken.jp

Illustrative Data Table: This table demonstrates a hypothetical output from an in silico screening of catalyst derivatives based on a common scaffold. The data is for illustrative purposes only.

| Catalyst ID | Scaffold Modification | Predicted Enantiomeric Excess (%) | Predicted Yield (%) | Rank |

| Cat-001 | (Parent) this compound | 85 | 92 | 5 |

| Cat-025 | Phenyl -> 3,5-di-tert-butylphenyl | 98 | 88 | 1 |

| Cat-042 | Dimethylamino -> Diethylamino | 82 | 93 | 7 |

| Cat-117 | Phenyl -> Naphthyl | 94 | 90 | 2 |

| Cat-153 | H (on OH) -> Si(CH3)3 | 65 | 75 | 10 |

Future Research Directions and Emerging Opportunities for 3 Dimethylamino 1,2 Diphenylpropan 1 Ol

Exploration of Novel Catalytic Applications and Multicomponent Reactions

The inherent chirality and the presence of both a Lewis basic nitrogen atom and a hydroxyl group make the amino alcohol scaffold a privileged structure in asymmetric catalysis. Future research could strategically exploit these features in 3-(Dimethylamino)-1,2-diphenylpropan-1-ol for novel catalytic applications. Chiral amino alcohols are known to be effective ligands for a variety of metal-catalyzed reactions and as organocatalysts. polyu.edu.hkalfa-chemistry.com Their derivatives have demonstrated success in asymmetric reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk

A particularly promising avenue is the application of this compound as a chiral catalyst or ligand in multicomponent reactions (MCRs). MCRs are highly efficient, atom-economical processes that allow the synthesis of complex molecules from three or more starting materials in a single step. acs.org Developing MCRs catalyzed by chiral amino alcohols like this compound could provide direct, stereoselective routes to high-value, structurally complex molecules.

| Potential Reaction Type | Role of this compound | Rationale / Opportunity | Reference Analogy |

|---|---|---|---|

| Asymmetric Diethylzinc (B1219324) Addition to Aldehydes | Chiral Ligand/Catalyst | The amino alcohol moiety can coordinate with diethylzinc to form a chiral complex, enabling enantioselective addition to prochiral aldehydes. | rsc.org |

| Asymmetric Cross Aza-Pinacol Couplings | Chiral Ligand for Cr-Catalyst | Chromium-catalyzed couplings of aldehydes and imines to form β-amino alcohols can be rendered asymmetric with appropriate chiral ligands. | westlake.edu.cn |

| One-Pot Multicomponent Synthesis of 1,2-Amino Alcohols | Product Scaffold (via Radical Hydroxymethylation) | Exploration of radical-based MCRs could offer novel synthetic pathways to derivatives of the target compound itself. | acs.org |

| Asymmetric Ring Opening of Meso-Epoxides | Organocatalyst or Ligand | The nucleophilic amine and chiral backbone could facilitate the enantioselective ring-opening of epoxides with various nucleophiles. | organic-chemistry.org |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

Modern chemical synthesis increasingly relies on enabling technologies like continuous flow chemistry and high-throughput screening (HTS) to accelerate discovery and optimization. Future efforts should focus on integrating these methodologies into the study of this compound.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the potential for telescoped multi-step syntheses without intermediate purification. rsc.orggoogle.com Developing a continuous flow synthesis for this compound and its derivatives could enable more efficient and scalable production. google.comuc.pt

Furthermore, HTS techniques are indispensable for the rapid discovery of new catalysts and the optimization of reaction conditions. mpg.de An HTS approach could be used to screen a library of derivatives of this compound for catalytic activity in various asymmetric transformations. Fluorescence-based assays, for example, can enable the rapid determination of enantiomeric excess in 384-well plates, drastically accelerating the screening process. nih.gov

| Methodology | Potential Application | Anticipated Advantage | Reference Analogy |

|---|---|---|---|

| Continuous Flow Synthesis | Preparation of this compound | Reduced reaction times (e.g., from hours to minutes), improved yield, and enhanced safety and scalability. | google.com |

| High-Throughput Screening (HTS) | Discovery of new catalytic activities | Rapidly screen libraries of catalysts derived from the parent scaffold to identify optimal structures for specific reactions. | mpg.de |

| Fluorescence-Based E.E. Assay | Screening of asymmetric reactions | Enables determination of enantiomeric excess with minimal sample (10-20 ng) in a high-throughput format. | nih.gov |

| Telescoped Flow Reactions | Multi-step synthesis of complex derivatives | Combine synthesis and functionalization steps into a single continuous process without manual isolation of intermediates. | acs.org |

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry call for the development of synthetic methods that are environmentally benign and economically feasible. Future research on this compound should prioritize the development of sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Promising green approaches for amino alcohol synthesis include visible-light photocatalysis, which uses light as a clean energy source, and reactions in environmentally benign solvents like water. patsnap.comrsc.org For instance, photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with carbonyls has been shown to produce 1,2-amino alcohols in water at room temperature. rsc.org Another avenue is the use of biocatalysis, where engineered enzymes or whole-cell systems can produce chiral amino alcohols with high selectivity under mild, aqueous conditions. rsc.orgfrontiersin.orgnih.gov These enzymatic cascades can convert biomass-derived diols into valuable amino alcohols, offering a sustainable alternative to traditional chemical synthesis. rsc.org

| Synthetic Strategy | Key Features | Potential Sustainability Gains | Reference Analogy |

|---|---|---|---|

| Traditional Synthesis | Multi-step reactions, often requiring protecting groups and stoichiometric reagents. | Low atom economy, potential for hazardous waste. | westlake.edu.cn |

| Visible-Light Photocatalysis | Uses light as a reagent, mild reaction conditions. | High energy efficiency, reduced need for harsh chemical oxidants/reductants. | patsnap.comrsc.org |

| Enzymatic Cascade | High selectivity, aqueous reaction medium, room temperature. | Use of renewable feedstocks, biodegradable catalysts, minimal waste. | rsc.org |

| Uncatalyzed Aminolysis in Water | Eliminates the need for a catalyst, uses water as a solvent. | Simplified process, reduced cost, environmentally benign. | organic-chemistry.orgresearchgate.net |

Advanced Spectroscopic and Computational Methodologies for In Situ Characterization

A deep understanding of reaction mechanisms is critical for the rational design of new catalysts and the optimization of chemical processes. The application of advanced spectroscopic and computational tools represents a significant opportunity to elucidate the behavior of this compound in chemical reactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful for investigating reaction mechanisms, transition states, and the origins of stereoselectivity. acs.orgnih.gov Such studies could be applied to model how this compound interacts with metal centers or substrates, providing insights that are difficult to obtain experimentally. cdnsciencepub.comresearcher.lifecdnsciencepub.com For example, DFT calculations could help distinguish between different potential mechanistic pathways for a catalytic cycle involving this amino alcohol. acs.org

Pairing computational predictions with advanced in situ spectroscopic monitoring would be particularly powerful. Techniques like in situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time, providing crucial kinetic and mechanistic data to validate computational models.

| Methodology | Type of Information Provided | Application to this compound | Reference Analogy |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, molecular orbital interactions. | Elucidate the mechanism of catalysis and predict the source of enantioselectivity. | acs.orgnih.gov |

| In Situ IR/NMR Spectroscopy | Real-time concentration profiles of reaction species, identification of transient intermediates. | Monitor catalytic reactions to obtain kinetic data and validate proposed mechanisms. | acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Product identification and quantification, detection of byproducts. | Characterize reaction outcomes and support mechanistic investigations by identifying all formed species. | cdnsciencepub.com |

| Intrinsic Reaction Coordinate (IRC) Calculations | Confirmation that a calculated transition state connects the correct reactant and product. | Verify the computed mechanistic pathways for reactions involving the target compound. | acs.org |

Bio-inspired Catalysis and Biomimetic Approaches Leveraging Amino Alcohol Scaffolds

Nature provides a rich blueprint for the design of highly efficient and selective catalysts. Bio-inspired and biomimetic catalysis seek to replicate the function of enzymes using smaller, more robust synthetic molecules. acs.orgacs.org The structural similarity of amino alcohols to amino acids makes this compound an excellent candidate for developing novel bio-inspired catalytic systems.

Future research could explore the use of this compound as a scaffold to mimic the active sites of enzymes. For example, inspired by aldolase enzymes that use arginine residues to stabilize intermediates, amino-acid-derived scaffolds have been developed as potent organocatalysts for the aldol reaction. researchgate.netmdpi.com The amino alcohol moiety of this compound could be functionalized to create a network of hydrogen bonds that stabilizes transition states in a similar manner.

Another emerging area is the use of biological molecules like amino acids and peptides to direct the synthesis and stabilization of metal nanoclusters for catalysis. nih.gov The amino alcohol could serve as a biomimetic ligand to cap metal nanoparticles, influencing their catalytic activity and stability in aqueous media. rsc.org This approach merges the principles of homogeneous and heterogeneous catalysis, creating robust and recyclable catalysts for green chemical transformations.

| Approach | Concept | Potential Role of this compound | Reference Analogy |

|---|---|---|---|

| Enzyme Mimicry | Design small molecules that replicate the function of an enzyme's active site. | Serve as a chiral scaffold for positioning functional groups that stabilize reaction intermediates via non-covalent interactions. | researchgate.netmdpi.com |

| Biomimetic Mineralization | Use organic molecules to template the formation of inorganic materials, such as metal nanoparticles. | Act as a ligand to stabilize catalytically active metal nanoclusters, enhancing their performance and recyclability. | nih.gov |

| Bio-inspired Oxidation Catalysis | Develop synthetic catalysts that mimic the function of oxygenase enzymes. | As a ligand for transition metals (e.g., iron, ruthenium) to create complexes that perform selective oxidations with green oxidants. | acs.orgrsc.org |

| Biomimetic Silica (B1680970) Entrapment | Immobilize a catalyst within a silica matrix formed under mild, bio-inspired conditions. | The amino group could potentially catalyze silica formation, entrapping a catalytically active metal complex of the amino alcohol. | mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethylamino)-1,2-diphenylpropan-1-ol, and how do reaction conditions influence stereochemical outcomes?

A common approach involves the condensation of substituted acetophenones with dimethylamine derivatives, followed by reduction or hydroxylation. For example, refluxing substituted acetophenones with dimethylformamide dimethyl acetal (DMF-DMA) can yield enamine intermediates, which are then reduced to the target compound. Reaction time, solvent choice (e.g., DMF vs. THF), and temperature critically affect stereoselectivity. NMR and chiral chromatography are essential for confirming stereochemistry .

Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 328 nm in 0.1 N NaOH) is recommended for purity assessment. Complementary techniques include:

- ¹H/¹³C-NMR : To verify structural integrity and detect impurities (e.g., residual solvents or byproducts) .

- Mass spectrometry (HRMS) : For molecular weight confirmation and isotopic pattern analysis .

- IR spectroscopy : To identify functional groups (e.g., hydroxyl and dimethylamino peaks at ~3300 cm⁻¹ and ~2800 cm⁻¹, respectively) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Inhalation exposure : Use fume hoods; if exposed, move to fresh air and administer artificial respiration if breathing is impaired .

- Skin contact : Wear nitrile gloves; rinse immediately with water.

- Storage : Store in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in starting material purity, solvent drying, or catalyst choice. To address this:

Q. What strategies are effective for isolating stereoisomers of this compound, and how does stereochemistry impact biological activity?

- Chiral resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Stereoselective synthesis : Use asymmetric catalysis (e.g., chiral ligands with Ru or Rh). Stereochemistry significantly affects receptor binding; for example, (R,R)-isomers may show higher affinity for neurological targets compared to (S,S)-forms. Comparative bioactivity assays (e.g., IC₅₀ measurements) are critical .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) for this compound?

Variations often stem from measurement conditions (e.g., pH, solvent polarity). To harmonize

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key issues include:

- Exothermic reactions : Use controlled addition of reagents and cooling systems.

- Purification at scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures).

- Byproduct management : Optimize reaction stoichiometry and monitor intermediates via in-line FTIR .

Methodological Resources

- Synthetic protocols : See Kellogg et al. (2003) for enantioselective routes and Miyano et al. (1985) for hydroxylation strategies .

- Analytical standards : Refer to USP guidelines for impurity profiling (e.g., acceptance criteria for unspecified impurities ≤0.1%) .